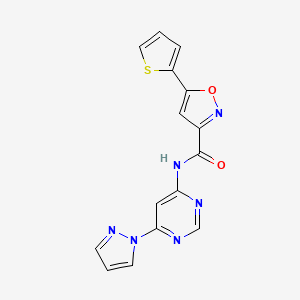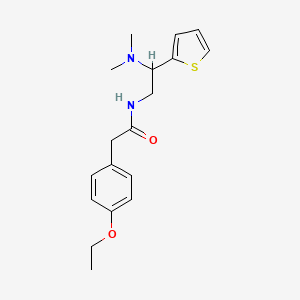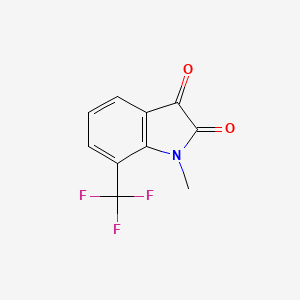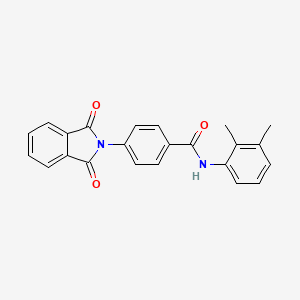
2-(3-氯苄基)-5-甲基-2H-1,2,6-噻二嗪-4-甲酸酯 1,1-二氧化物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Methyl 2-(3-chlorobenzyl)-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide” is a chemical compound with the molecular formula C12H11ClN2O4S . It belongs to the class of compounds known as thiadiazines . Thiadiazines are a group of organic compounds containing a ring structure made up of one sulfur atom, two nitrogen atoms, and three carbon atoms .
Molecular Structure Analysis
The molecular structure of thiadiazine derivatives, including “methyl 2-(3-chlorobenzyl)-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide”, is influenced by the functional groups attached to the ring. For instance, the presence of a halo group at the 7 and 8 positions of the ring can lead to active compounds .Chemical Reactions Analysis
The chemical reactions involving thiadiazine derivatives are largely influenced by the functional groups attached to the ring. For example, the presence of a triazole at the 2-position, carbohydrazide, pyridine, piperazine at the 3-position, methyl, ethyl, phenyl at the 4-position, and chloro at the 6,7,8-position of the ring can contribute to the biological properties of the thiadiazine .科学研究应用
Antimicrobial Agents
This compound has shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death. Research has indicated its effectiveness against a variety of bacterial strains, making it a candidate for developing new antibiotics .
Antifungal Applications
Similar to its antibacterial properties, this compound has also been studied for its antifungal capabilities. It can inhibit the growth of various fungal species by interfering with their cell membrane synthesis. This makes it a valuable compound in the development of antifungal medications .
Anti-inflammatory Agents
The compound has been explored for its anti-inflammatory properties. It can modulate the inflammatory response by inhibiting certain enzymes and cytokines involved in the inflammation process. This application is particularly relevant in the treatment of chronic inflammatory diseases .
Cancer Research
In cancer research, this compound has been investigated for its potential to inhibit the growth of cancer cells. Its mechanism involves inducing apoptosis (programmed cell death) in cancer cells, thereby preventing their proliferation. This makes it a promising candidate for developing new cancer therapies .
Agricultural Applications
In agriculture, this compound has been studied for its potential use as a pesticide. Its ability to disrupt the biological processes of pests makes it an effective agent for protecting crops from various pests and diseases. This application can contribute to more sustainable agricultural practices.
These applications highlight the versatility and potential of “methyl 2-(3-chlorobenzyl)-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide” in various fields of scientific research.
Would you like to explore any of these applications in more detail?
[Antimicrobial research source] [Antifungal research source] [Anti-inflammatory research source] [Cancer research source] : [Neuroprotective research source] : [Agricultural research source]
未来方向
Thiadiazine derivatives, including “methyl 2-(3-chlorobenzyl)-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide”, have shown promise in various therapeutic activities . Future research could focus on exploring these activities further and developing new derivatives with enhanced pharmacological profiles.
属性
IUPAC Name |
methyl 2-[(3-chlorophenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O4S/c1-9-12(13(17)20-2)8-16(21(18,19)15-9)7-10-4-3-5-11(14)6-10/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMXVQWBDOQFNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NS(=O)(=O)N(C=C1C(=O)OC)CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(3-chlorobenzyl)-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2502865.png)
![1-Cyclopropyl-3-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrrolidin-2-one](/img/structure/B2502866.png)





![methyl 2-(2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2502878.png)
![5-bromo-2-chloro-N-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2502880.png)
![5-[(2-Chlorophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2502881.png)
![[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-nitrophenyl)methanone](/img/structure/B2502882.png)

![6-[4-[4-(4-Phenylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2502885.png)
![1-(3,4-Dimethylphenyl)-4-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carbonyl]pyrrolidin-2-one](/img/structure/B2502887.png)